3-(2-Aminobutyl)-6-chloroindole hydrochloride
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Overview
Description
3-(2-Aminobutyl)-6-chloroindole hydrochloride is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals. The compound’s structure includes a chloro-substituted indole ring with an aminobutyl side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminobutyl)-6-chloroindole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials such as 6-chloroindole.
Aminobutylation: The next step involves the introduction of the aminobutyl side chain. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks a suitable electrophile, such as 2-bromobutane, in the presence of a base.
Hydrochloride Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobutyl)-6-chloroindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the indole ring or the aminobutyl side chain.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized indoles.
Scientific Research Applications
3-(2-Aminobutyl)-6-chloroindole hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminobutyl)-6-chloroindole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutyl side chain and the chloro-substituted indole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminobutyl)indole: Lacks the chloro substitution, which may affect its binding affinity and specificity.
6-Chloroindole: Lacks the aminobutyl side chain, which may limit its biological activity.
α-Ethyltryptamine: A structurally similar compound with different pharmacological properties.
Uniqueness
3-(2-Aminobutyl)-6-chloroindole hydrochloride is unique due to the presence of both the chloro substitution and the aminobutyl side chain, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
1446-77-1 |
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Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)butan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H15ClN2.ClH/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H |
InChI Key |
MSYJBLHCOXPWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CNC2=C1C=CC(=C2)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
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